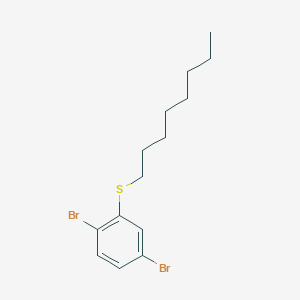![molecular formula C10H15NO4 B12598441 [4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol CAS No. 910821-61-3](/img/structure/B12598441.png)
[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol is a chemical compound with the molecular formula C9H13NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two methanol groups attached to the 2 and 6 positions of the pyridine ring, and a dimethoxymethyl group at the 4 position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2,6-dicarboxylic acid.
Esterification: The carboxylic acid groups are esterified using methanol to form the corresponding dimethyl ester.
Reduction: The ester groups are then reduced to alcohols using a reducing agent such as lithium aluminum hydride (LiAlH4).
Dimethoxymethylation: Finally, the 4-position of the pyridine ring is functionalized with a dimethoxymethyl group using formaldehyde and methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of pyridine-2,6-dicarboxylic acid are esterified in industrial reactors.
Efficient Reduction: The reduction step is optimized for high yield and purity using industrial-grade reducing agents.
Functionalization: The dimethoxymethylation step is carried out in large reactors with precise control over reaction conditions to ensure consistent product quality.
化学反应分析
Types of Reactions
[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol undergoes various chemical reactions, including:
Oxidation: The alcohol groups can be oxidized to aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The dimethoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Pyridine-2,6-dicarboxylic acid derivatives.
Reduction: Pyridine-2,6-dimethanol derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol has several applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes and catalysts.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence biochemical pathways related to oxidation-reduction reactions and nucleophilic substitutions.
相似化合物的比较
Similar Compounds
2,6-Pyridinedimethanol: Similar structure but lacks the dimethoxymethyl group.
4,4’-Bipyridine: Contains two pyridine rings but lacks the methanol groups.
Pyridine-2,6-dicarboxylic acid: Precursor in the synthesis but lacks the alcohol and dimethoxymethyl groups.
属性
CAS 编号 |
910821-61-3 |
|---|---|
分子式 |
C10H15NO4 |
分子量 |
213.23 g/mol |
IUPAC 名称 |
[4-(dimethoxymethyl)-6-(hydroxymethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C10H15NO4/c1-14-10(15-2)7-3-8(5-12)11-9(4-7)6-13/h3-4,10,12-13H,5-6H2,1-2H3 |
InChI 键 |
VGYVCUPQSBJIRD-UHFFFAOYSA-N |
规范 SMILES |
COC(C1=CC(=NC(=C1)CO)CO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


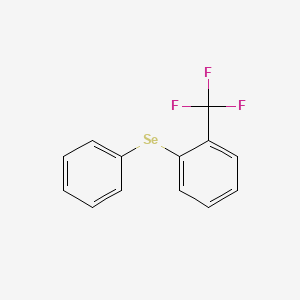
![(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate](/img/structure/B12598371.png)
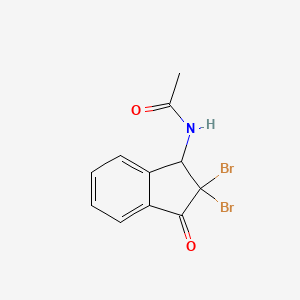
![5-Hexenoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-](/img/structure/B12598381.png)
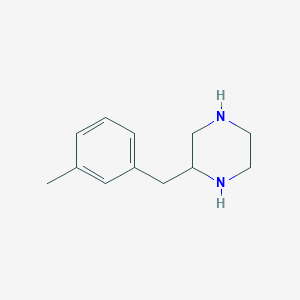
![[(1S)-2-(3,3-Dimethylbut-1-yne-1-sulfinyl)-1-methoxyethyl]benzene](/img/structure/B12598394.png)
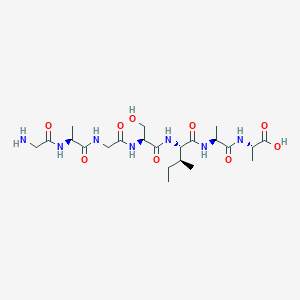
![1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene](/img/structure/B12598408.png)
![4-[(Pyridin-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12598415.png)
![[4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene](/img/structure/B12598425.png)
![1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B12598452.png)
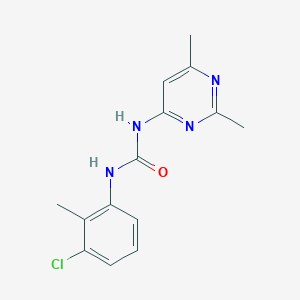
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-2'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12598466.png)
